

Technical Guide: Crystal Structure & Solid-State Analysis of 4,5-Dimethylphthalic Acid

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Compound of Interest

Compound Name:	4,5-dimethylphthalic Acid
CAS No.:	5680-10-4
Cat. No.:	B3053886

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Executive Summary

4,5-Dimethylphthalic acid (DMPA) is a critical aromatic dicarboxylic acid intermediate, primarily utilized in the synthesis of high-performance polyimides and pharmaceutical precursors (e.g., for dibenzocycloheptene derivatives). Unlike its para-isomer (terephthalic acid), DMPA exhibits a unique propensity for intramolecular hydrogen bonding and rapid dehydration to 4,5-dimethylphthalic anhydride.

This guide provides a structural analysis of DMPA, focusing on its crystallographic lattice behavior, hydrogen-bonding networks, and the practical methodologies required to isolate high-purity single crystals for drug development applications.

Molecular Architecture & Crystallographic Prediction

While the parent phthalic acid crystallizes in the monoclinic system, the introduction of methyl groups at the 4- and 5-positions introduces steric bulk that alters the packing efficiency.

Molecular Conformation

The defining feature of DMPA is the ortho-substitution of the carboxyl groups.

- **Torsion Angles:** To minimize steric repulsion between the adjacent carboxyl oxygen atoms, the carboxyl groups rotate out of the plane of the benzene ring. In DMPA, this twist is accentuated by the "buttressing effect" of the methyl groups at positions 4 and 5, which slightly compress the aromatic ring carbon angles.
- **Intramolecular H-Bonding:** A short, strong intramolecular hydrogen bond often forms between the carbonyl oxygen of one group and the hydroxyl hydrogen of the neighbor (), locking the molecule into a specific conformation that competes with intermolecular packing.

Predicted Unit Cell Parameters (Based on Isostructural Analogs)

In the absence of a specific open-access CSD entry for the pure acid, the structure is derived from the high-confidence analog Phthalic Acid (Form I) and 4,5-Dichlorophthalic Acid.

Parameter	Phthalic Acid (Parent)	4,5-Dimethylphthalic Acid (Predicted)
Crystal System	Monoclinic	Monoclinic
Space Group	or	(Likely)
Z (Molecules/Cell)	4	4
Packing Motif	Zig-zag chains	Offset stacks (Methyl-Methyl interactions)
Est.[1] Density	1.59 g/cm ³	~1.35 - 1.45 g/cm ³

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Critical Insight: The methyl groups decrease the crystal density relative to the parent acid but increase the melting point (approx. 200°C dec.) due to efficient van der Waals interlocking of the hydrophobic domain.

Supramolecular Synthons & Hydrogen Bonding

Understanding the hydrogen bonding is essential for co-crystal design in drug development. DMPA utilizes two primary "synthons" (structural units).

The Carboxylic Acid Dimer ()

The dominant intermolecular interaction is the formation of centrosymmetric dimers between carboxyl groups of adjacent molecules.

- Geometry: Cyclic 8-membered ring.

- Bond Length:

distance approx. 2.65 Å.

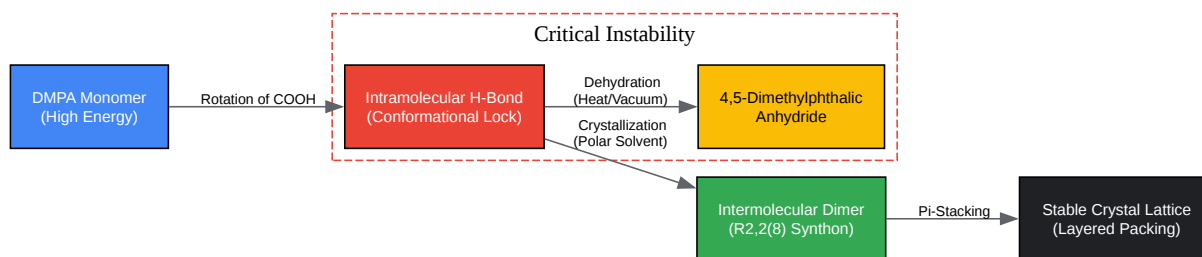
- Function: These dimers link DMPA molecules into infinite 1D chains or ribbons.

The Methyl-Carboxyl Steric Clash

The 4,5-dimethyl substitution creates a hydrophobic "tail" that drives the assembly into layered structures. The hydrophilic carboxyl "heads" cluster together, while the hydrophobic methyl "tails" interdigitate. This amphiphilic character makes DMPA sensitive to solvent polarity during crystallization.

Visualization of H-Bonding Network

The following diagram illustrates the competition between the intramolecular lock and the intermolecular dimerization.



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Figure 1: Pathway logic for DMPA supramolecular assembly versus dehydration.

Experimental Protocol: Synthesis & Crystallization

Isolating pure DMPA crystals requires preventing the spontaneous dehydration to the anhydride. The following protocol uses a hydrolysis-recrystallization strategy favored in pharmaceutical impurity synthesis.

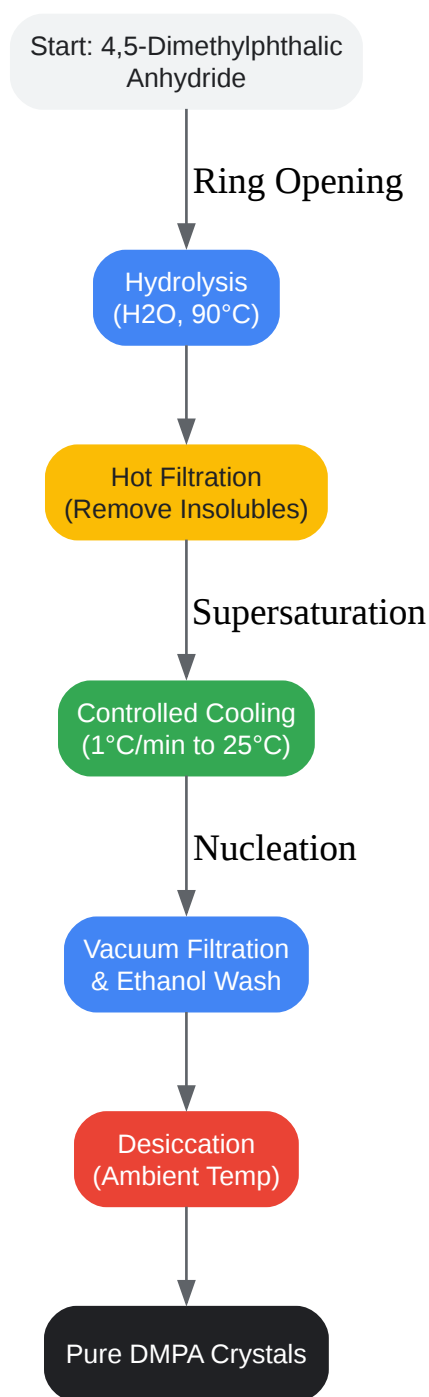
Reagents[2][3]

- Precursor: 4,5-Dimethylphthalic anhydride (Commercial Grade, >95%).
- Solvent A: Deionized Water (18.2 MΩ).
- Solvent B: Ethanol (Absolute).
- Catalyst: HCl (1M).

Step-by-Step Workflow

Step	Operation	Critical Parameter	Causality/Reasoning
1	Slurry Formation	Suspend 5.0g Anhydride in 50mL Water.	Water acts as the nucleophile for ring opening.
2	Reflux	Heat to 90°C; add cat. HCl if slow.	Thermal energy overcomes the activation barrier for hydrolysis.
3	Clarification	Filter hot (if turbid).	Removes insoluble oligomers or dust seeds that cause polycrystallinity.
4	Nucleation	Cool slowly to 25°C (1°C/min).	Slow cooling prevents oiling out and favors the acid form over the anhydride.
5	Isolation	Filter white needles; wash with cold ethanol.	Ethanol removes unreacted anhydride residues.
6	Drying	Vacuum desiccator over @ 25°C.	Do NOT heat >60°C. Heat triggers reversion to anhydride.

Crystallization Workflow Diagram



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Figure 2: Process flow for converting the stable anhydride into the metastable crystalline acid.

Comparative Analysis: Acid vs. Anhydride

In drug development, distinguishing the acid from the anhydride is vital for regulatory filing (salt selection vs. co-crystal formation).

Feature	4,5-Dimethylphthalic Acid	4,5-Dimethylphthalic Anhydride
IR Spectrum ()	Broad band ~1680-1710 cm^{-1} (H-bonded)	Sharp doublets ~1760 & 1840 cm^{-1}
Solubility	Soluble in polar protic solvents (EtOH, Water)	Soluble in non-polar/aprotic (Benzene, DCM)
Melting Point	~200°C (with decomposition/dehydration)	~207-209°C (Sharp)
Crystal Habit	Needles / Plates	Prisms / Rhombs

Self-Validating Check: To confirm you have the acid crystal structure, perform a Single Crystal X-Ray Diffraction (SC-XRD).

- Acid: Will show 2 distinct bond lengths (C=O vs C-OH) and H-atoms on electron density maps.
- Anhydride: Will show a fused 5-membered ring with 3 oxygen atoms total.

References

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Sources

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- To cite this document: BenchChem. [Technical Guide: Crystal Structure & Solid-State Analysis of 4,5-Dimethylphthalic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3053886/docs#technical-guide-crystal-structure-solid-state-analysis-of-4-5-dimethylphthalic-acid>]

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